N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea
Overview
Description
N-(3-chlorobenzyl)-N’-(3-fluoro-4-methylphenyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to a 3-chlorobenzyl group and a 3-fluoro-4-methylphenyl group. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-N’-(3-fluoro-4-methylphenyl)urea typically involves the reaction of 3-chlorobenzylamine with 3-fluoro-4-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3-chlorobenzyl)-N’-(3-fluoro-4-methylphenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and cost-effectiveness of the industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-N’-(3-fluoro-4-methylphenyl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The urea functional group can be hydrolyzed under acidic or basic conditions, resulting in the formation of amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used. The reactions are usually performed in aqueous or organic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed. The reactions are conducted in anhydrous solvents to prevent side reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile can result in the formation of a substituted urea.
Oxidation and Reduction Reactions: Oxidation can lead to the formation of carbonyl compounds, while reduction can produce amines or alcohols.
Hydrolysis: The major products are typically amines and carbon dioxide.
Scientific Research Applications
N-(3-chlorobenzyl)-N’-(3-fluoro-4-methylphenyl)urea has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. It may be investigated for its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-N’-(3-fluoro-4-methylphenyl)urea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The presence of the 3-chlorobenzyl and 3-fluoro-4-methylphenyl groups can influence the compound’s binding affinity and selectivity for its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(3-chlorobenzyl)-N’-(3-fluoro-4-methylphenyl)urea can be compared with other urea derivatives that have similar structures but different substituents. Some similar compounds include:
N-(3-chlorobenzyl)-N’-(4-methylphenyl)urea: This compound lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
N-(3-fluorobenzyl)-N’-(3-fluoro-4-methylphenyl)urea: The presence of an additional fluorine atom on the benzyl group can influence the compound’s properties.
N-(3-chlorobenzyl)-N’-(3-chloro-4-methylphenyl)urea: The substitution of fluorine with chlorine can lead to differences in the compound’s behavior in chemical reactions and biological systems.
The uniqueness of N-(3-chlorobenzyl)-N’-(3-fluoro-4-methylphenyl)urea lies in the specific combination of its substituents, which imparts distinct chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(3-fluoro-4-methylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c1-10-5-6-13(8-14(10)17)19-15(20)18-9-11-3-2-4-12(16)7-11/h2-8H,9H2,1H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILADUXJCOXIKNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=CC(=CC=C2)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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